Nitrobenzenesulfonamide (Nosyl) vs. Tosyl Protecting Group Cleavage Efficiency in Amine Synthesis
The 4-nitrobenzenesulfonyl (nosyl) group undergoes smooth deprotection under thiol-mediated conditions (e.g., PhSH/K₂CO₃) that are orthogonal to many functional groups, whereas the corresponding p-toluenesulfonyl (tosyl) group requires harsher acidic cleavage (HBr/AcOH, TfOH) or dissolving-metal reductions that limit substrate scope [1]. In head-to-head solid-phase synthesis comparisons, nosyl-protected intermediates gave >90% cleavage yields within 2 h at room temperature using PhSH, while tosyl cleavage under comparable mild conditions afforded <5% conversion [1]. This differential is critical for procurement when the intended downstream sequence contains acid-sensitive functionalities.
| Evidence Dimension | Deprotection yield under mild thiol-mediated conditions (PhSH, K₂CO₃, DMF, rt, 2 h) |
|---|---|
| Target Compound Data | Nosyl (2/4-nitrobenzenesulfonyl): >90% isolated yield of free amine [1] |
| Comparator Or Baseline | Tosyl (4-toluenesulfonyl): <5% conversion under identical PhSH conditions; requires HBr/AcOH or Na/NH₃ for effective cleavage [1] |
| Quantified Difference | At least 85 percentage-point yield advantage for nosyl vs. tosyl under mild, orthogonal deprotection conditions |
| Conditions | Solid-phase peptide synthesis model; cleavage assessed by HPLC purity of released amine |
Why This Matters
For multi-step synthetic routes incorporating acid-labile protecting groups (e.g., Boc, tert-butyl esters), the nosyl moiety's mild orthogonal cleavage directly translates to higher overall sequence yield and broader substrate compatibility compared to tosyl alternatives.
- [1] Kan T, Fukuyama T. Ns strategies: a highly versatile synthetic method for amines. Chem Commun. 2004;(4):353-359. doi:10.1039/B311203A. View Source
